Tos-PEG3-CH2COOtBu

描述

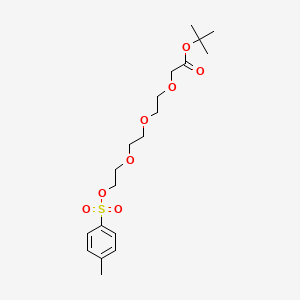

Tos-PEG3-CH2COOtBu is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

The synthesis of Tos-PEG3-CH2COOtBu can be achieved from Hydroxy-PEG2-CH2CO2t-Bu and Tosyl chloride .Molecular Structure Analysis

The molecular weight of Tos-PEG3-CH2COOtBu is 418.50 . Its molecular formula is C19H30O8S . The structure of Tos-PEG3-CH2COOtBu can be represented by the SMILES notation: O=C (OC © ©C)COCCOCCOCCOS (=O) (C1=CC=C ©C=C1)=O .Chemical Reactions Analysis

Tos-PEG3-CH2COOtBu is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Tos-PEG3-CH2COOtBu has a molecular weight of 418.50 . Its molecular formula is C19H30O8S . The structure of Tos-PEG3-CH2COOtBu can be represented by the SMILES notation: O=C (OC © ©C)COCCOCCOCCOS (=O) (C1=CC=C ©C=C1)=O .科学研究应用

增强抗癌功效: α-生育酚聚乙二醇琥珀酸酯(TPGS)是一种PEG共轭物,已被用于增强难以吸收药物的生物利用度,并作为药物传递系统的载体。与单独使用α-生育酚琥珀酸酯(TOS)相比,TPGS表现出增强的抗癌活性。它在诱导凋亡和产生活性氧自由基方面更为有效,这在癌症治疗中至关重要(Youk et al., 2005)。

纳米粒子癌症治疗: 基于α-生育酚琥珀酸酯(α-TOS)的纳米载体已被开发用于提高在生理介质中的溶解度。通过可逆加成-断裂链转移聚合(RAFT)合成的两性块共聚物可以形成被癌细胞快速内吞的纳米粒子。这些纳米粒子的生物活性取决于PEG的分子量和α-生育酚琥珀酸酯(MTOS)的含量(Palao-Suay et al., 2016)。

药物中的PEG化: PEG化,即将PEG共价连接到生物大分子上,被用于改善肽和蛋白质在制药应用中的稳定性和功效。这个过程可以屏蔽抗原和免疫原性表位,防止蛋白酶降解,并改变生物分布 (Roberts et al., 2002)。

药物和基因传递: 纳米粒子上的PEG涂层,即PEG化,对于提高药物和基因传递的效率至关重要。PEG化的纳米粒子可以逃避免疫系统检测,并具有延长的系统循环时间,使其有效用于传递治疗剂 (Suk et al., 2016)。

作用机制

Target of Action

Tos-PEG3-CH2COOtBu is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that harness the ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of Tos-PEG3-CH2COOtBu are therefore the proteins that it is designed to degrade.

Mode of Action

Tos-PEG3-CH2COOtBu, as a PROTAC linker, is used to connect two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule thus formed can bind to both the target protein and an E3 ubiquitin ligase simultaneously, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of Tos-PEG3-CH2COOtBu is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation, signal transduction, and responses to oxidative stress .

Pharmacokinetics

The pharmacokinetics of Tos-PEG3-CH2COOtBu would depend on the specific PROTAC molecule it is part of. Generally, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PROTACs are complex and can be influenced by many factors, including the properties of the ligands used, the linker length and composition, and the nature of the target protein and E3 ligase .

Result of Action

The result of the action of Tos-PEG3-CH2COOtBu is the selective degradation of the target protein . By removing specific proteins, PROTACs can modulate cellular processes and potentially lead to therapeutic effects .

Action Environment

The action of Tos-PEG3-CH2COOtBu, like all PROTACs, takes place intracellularly . Environmental factors that can influence the action of Tos-PEG3-CH2COOtBu include the expression levels of the target protein and E3 ligase, the presence of competing substrates, and the activity of the proteasome .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O8S/c1-16-5-7-17(8-6-16)28(21,22)26-14-13-24-10-9-23-11-12-25-15-18(20)27-19(2,3)4/h5-8H,9-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAURGLGHXALBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-PEG3-CH2COOtBu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)